3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid
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Overview
Description
3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is the ent-kaurene oxidase (CYP701A) enzyme . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone. The compound binds to this enzyme, inhibiting its activity .
Mode of Action
This compound interacts with its target, the ent-kaurene oxidase enzyme, by forming weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . This interaction inhibits the enzyme’s activity, preventing the oxidation of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellin .
Biochemical Pathways
The compound affects the gibberellin biosynthesis pathway by inhibiting the activity of the ent-kaurene oxidase enzyme . This inhibition disrupts the conversion of ent-kaurene to ent-kaurenoic acid, thereby reducing the production of gibberellin . The decrease in gibberellin levels influences the levels of other endogenous hormones, such as IAA, ABA, and GA3, which play important roles in controlling primary root development .
Pharmacokinetics
The compound’s ability to bind with a variety of enzymes and receptors in biological systems suggests that it may have favorable pharmacokinetic properties .
Result of Action
The action of this compound results in a decrease in gibberellin levels, leading to changes in the levels of other endogenous hormones . This change in hormone levels promotes primary root length, making the compound a potential root growth stimulant .
Biochemical Analysis
Biochemical Properties
The unique structure of the 1,2,4-triazole ring in 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid allows it to bind with a variety of enzymes and receptors in biological systems, showing broad biological activities
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to confirm these findings and elucidate the precise cellular effects of this compound.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with 1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but different functional groups.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A related compound with a ketone group instead of a carboxylic acid.
Uniqueness: 3,3-Dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a triazole ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3,3-dimethyl-2-(1,2,4-triazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-4-9-10-5-11/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLKPVXAZXHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342446-41-6 |
Source
|
Record name | 3,3-dimethyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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